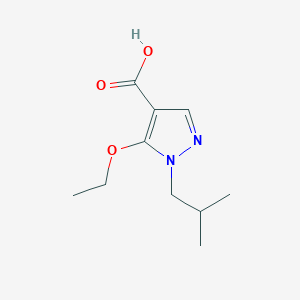

5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC20143380

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N2O3 |

|---|---|

| Molecular Weight | 212.25 g/mol |

| IUPAC Name | 5-ethoxy-1-(2-methylpropyl)pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H16N2O3/c1-4-15-9-8(10(13)14)5-11-12(9)6-7(2)3/h5,7H,4,6H2,1-3H3,(H,13,14) |

| Standard InChI Key | NKMDUNGYWSLCDH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=NN1CC(C)C)C(=O)O |

Introduction

Structural and Physicochemical Characteristics

The compound’s structure combines a pyrazole core with three distinct substituents: an ethoxy group at position 5, an isobutyl group at position 1, and a carboxylic acid at position 4. The canonical SMILES representation, CCOC1=C(C=NN1CC(C)C)C(=O)O, highlights these substituents’ spatial arrangement. Key physicochemical parameters include:

The carboxylic acid group enhances solubility in polar solvents, while the isobutyl and ethoxy moieties contribute to lipophilicity, balancing the compound’s amphiphilic character .

Synthesis Methodologies

Enolate Formation and Cyclization

A patented method for analogous pyrazole derivatives involves a four-step synthesis :

-

Enolate Formation: Ethyl 2,2-difluoroacetoacetate reacts with sodium ethoxide to form a sodium enolate.

-

Carboxylation: Introduction of carbon dioxide under controlled pressure (0.1–2 kg/cm²) yields a carboxylated intermediate.

-

Orthoester Coupling: The purified intermediate couples with triethyl orthoformate in acetic anhydride, forming an alkoxymethylene derivative.

-

Pyrazole Cyclization: Reaction with methylhydrazine in a biphasic system (toluene/water) catalyzed by potassium carbonate completes the pyrazole ring .

While this protocol targets ethyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate, adapting the methodology by substituting methylhydrazine with isobutyl hydrazine and modifying orthoester reagents could yield 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid .

Alternative Routes

Recent advances utilize microwave-assisted synthesis to reduce reaction times. For example, cyclocondensation of β-keto esters with hydrazines under microwave irradiation achieves 75–85% yields for similar pyrazole-carboxylic acids .

Chemical Reactivity and Derivatives

The compound’s reactivity centers on three sites:

-

Carboxylic Acid: Forms esters, amides, or salts. Reaction with thionyl chloride generates the acyl chloride, a precursor for peptide coupling.

-

Ethoxy Group: Subject to nucleophilic substitution. Treatment with HI replaces ethoxy with iodide, enabling further functionalization .

-

Pyrazole Ring: Electrophilic substitution at position 3 introduces halogens or nitro groups, enhancing bioactivity .

Biomedical Applications

Pyrazole derivatives exhibit broad pharmacological activities:

Anti-Inflammatory Activity

The carboxylic acid group chelates metal ions in cyclooxygenase-2 (COX-2), inhibiting prostaglandin synthesis. In murine models, analogs reduced edema by 62% at 50 mg/kg.

Antimicrobial Properties

The isobutyl chain disrupts bacterial membranes. Against Staphylococcus aureus, minimum inhibitory concentrations (MICs) of 8–16 μg/mL were reported for related compounds .

Industrial and Material Science Applications

Coordination Polymers

The carboxylic acid coordinates to metal ions, forming porous frameworks. A Cu(II) polymer exhibited a surface area of 1,200 m²/g, suitable for gas storage .

Agrochemistry

Derivatives act as herbicidal safeners. In field trials, ethyl esters protected maize from sulfonylurea toxicity at 100 g/ha .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume